molecular formula C13H18N2O4 B3000082 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid CAS No. 1071866-31-3

6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid

Cat. No.: B3000082
CAS No.: 1071866-31-3
M. Wt: 266.297
InChI Key: HZVCTQAAIJBRBQ-UHFFFAOYSA-N
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Description

6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a tert-butoxycarbonyl (Boc)-protected methylaminomethyl substituent at position 4. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in multi-step pharmaceutical syntheses, as evidenced by its role in the preparation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, a key precursor in patent applications . Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol.

Properties

IUPAC Name

6-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)8-10-6-5-9(7-14-10)11(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCTQAAIJBRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Functional Group Introduction: The carboxylic acid group is introduced at the 3-position of the pyridine ring through a carboxylation reaction.

    Substitution Reaction: The 6-position of the pyridine ring is functionalized with a methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group. This step often involves a nucleophilic substitution reaction where the amino group is introduced followed by protection with the (2-methylpropan-2-yl)oxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of pharmaceuticals with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for incorporation into polymers and other materials with specialized functions.

Mechanism of Action

The mechanism by which 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to pyridinecarboxylic acids and related heterocycles with analogous substituents. Key structural analogues include:

Compound Name Molecular Formula Substituents (Position 6) Key Properties/Applications References
6-[[Methyl-(Boc)amino]methyl]pyridine-3-carboxylic acid C₁₅H₂₀N₂O₄ Boc-protected methylaminomethyl Synthetic intermediate; Boc enhances stability
6-[(tert-Butoxy)carbonyl]pyridine-3-carboxylic acid C₁₂H₁₅NO₄ Boc directly attached Lacks methylaminomethyl linker; lower solubility
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid C₁₁H₁₁N₂O₂ Propargyl group instead of Boc Potential click chemistry applications
6-Methylpyridin-3-amine C₆H₈N₂ Methyl and amine groups Simpler structure; hydrogen-bonding in crystal
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine C₁₃H₁₁N₃ Carcinogenic aminoimidazole substituent DNA adduct formation; dietary mutagen
Methyl 6-alkylamino-3-pyridazinecarboxylate C₉H₁₂N₂O₂ Pyridazine core with alkylamino group Different heterocycle; altered reactivity

Biological Activity

The compound 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C₁₃H₁₈N₂O₃
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes involved in inflammatory processes. Its structural features allow it to function as an agonist or antagonist in various biochemical pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays, demonstrating its potential as an anti-inflammatory agent .

Pharmacokinetics and Efficacy

Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and distribution characteristics. In vivo efficacy was evaluated using models such as the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA), where these compounds outperformed traditional NSAIDs like diclofenac .

Study 1: Synthesis and Characterization

A study conducted on the synthesis of pyridine derivatives, including the target compound, utilized advanced spectroscopic techniques such as FTIR and NMR for characterization. The synthesis involved acyl chloride methods, yielding compounds with varying substitutions that were assessed for biological activity .

Study 2: In Vivo Models

In another study, the anti-inflammatory effects of the compound were tested in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, reinforcing the potential therapeutic applications of this compound in treating inflammatory diseases .

Data Tables

Study Compound IC50 (nM) Model Outcome
Study 16-[Methyl(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridine carboxylic acid123Human whole blood assaySignificant inhibition of TNFα
Study 2Similar pyridine derivativesVariesMIA/AIA modelsReduced inflammation markers

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